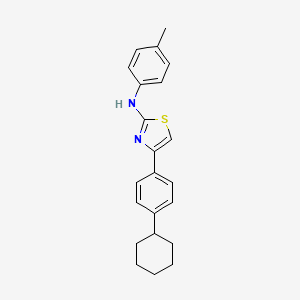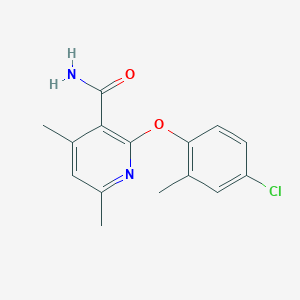![molecular formula C19H27N3O2 B11518722 N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11518722.png)
N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a hydrazinyl group, and a benzylidene moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide typically involves the condensation of cyclohexylamine with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the benzylidene moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in biological research.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-{[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)(oxo)acetyl]amino}benzamide
- N-cyclohexyl-2-{[((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}benzamide
Uniqueness
N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyclohexyl group enhances its hydrophobicity, while the hydrazinyl and benzylidene moieties provide sites for various chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C19H27N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclohexyl-N'-[(E)-(4-methylphenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H27N3O2/c1-15-10-12-16(13-11-15)14-20-22-19(24)9-5-8-18(23)21-17-6-3-2-4-7-17/h10-14,17H,2-9H2,1H3,(H,21,23)(H,22,24)/b20-14+ |
InChI Key |
XEVDHNPARWUNIL-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)NC2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({(2Z)-2-cyano-3-[4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11518645.png)
![N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B11518653.png)
![N'-{(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide](/img/structure/B11518660.png)
![6-(2-heptadecylhydrazinylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11518668.png)

![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B11518670.png)
![1,1'-{4-[(4-Ethoxyphenyl)amino]-2-(4-fluorophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11518678.png)
![N~1~-{(Z)-[4-(morpholin-4-yl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11518680.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione](/img/structure/B11518705.png)
![3-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11518708.png)
![Ethyl 1-{[3'-(3-chloro-4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11518715.png)

![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B11518732.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B11518739.png)
